molecular formula C18H15N5 B12575941 Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- CAS No. 308847-53-2

Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)-

Cat. No.: B12575941
CAS No.: 308847-53-2
M. Wt: 301.3 g/mol
InChI Key: RUEDRZZJVRLZJS-UHFFFAOYSA-N
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Description

Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyldi-1H-pyrazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-2-carboxaldehyde and phenyldi-1H-pyrazole in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler heterocyclic aromatic compound with a nitrogen atom in the ring.

    Pyrazole: A five-membered ring containing two nitrogen atoms.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

Uniqueness

Pyridine, 2-(phenyldi-1H-pyrazol-1-ylmethyl)- is unique due to its combined structural features of pyridine and pyrazole rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler heterocyclic compounds .

Properties

CAS No.

308847-53-2

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

2-[phenyl-di(pyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C18H15N5/c1-2-8-16(9-3-1)18(22-14-6-12-20-22,23-15-7-13-21-23)17-10-4-5-11-19-17/h1-15H

InChI Key

RUEDRZZJVRLZJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)(N3C=CC=N3)N4C=CC=N4

Origin of Product

United States

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